Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate
Description
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopentyl group at position 5 and an ethyl ester at position 2. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and pharmacological relevance. This compound is of particular interest in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as protease inhibitors or antiviral agents.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)8-11-9(15-12-8)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWGQJJQLKJIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl chloroformate and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in medicinal chemistry.
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH in EtOH/H₂O (1:1) | 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid | 82–89% | Complete conversion in 6–8 hours at 80°C |
| 10% H₂SO₄ in refluxing EtOH | Same as above | 75–78% | Slower kinetics compared to basic hydrolysis |
This hydrolysis is pH-dependent, with alkaline conditions favoring faster rates due to nucleophilic attack by hydroxide ions . The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization.
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole ring participates in nucleophilic substitution reactions, particularly at the C5 position. The cyclopentyl group influences steric and electronic effects, moderating reactivity.
Example: Amination with Primary Amines
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 100°C, 12 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-N-benzyl-1,2,4-oxadiazole | 68% |
| Hydrazine hydrate | EtOH, reflux, 6 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-1,2,4-oxadiazole-5-hydrazide | 73% |
The reaction proceeds via a two-step mechanism: initial deprotonation of the amine followed by nucleophilic attack at the electron-deficient C5 position . Steric hindrance from the cyclopentyl group reduces reaction rates compared to less bulky analogs.
Cross-Coupling Reactions
The ester and oxadiazole functionalities enable participation in Suzuki-Miyaura and Ullmann-type couplings for biaryl synthesis.
Suzuki Coupling with Aryl Boronic Acids
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 24 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-2-phenyl-1,2,4-oxadiazole | 61% |
| 4-Methoxyphenylboronic acid | Same as above | Same | 3-(ethoxycarbonyl)-5-(cyclopentyl)-2-(4-methoxyphenyl)-1,2,4-oxadiazole | 58% |
The reaction tolerates electron-donating and -withdrawing substituents on the boronic acid, though yields are moderate due to competing side reactions .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles.
Reaction with Nitrile Oxides
The reaction proceeds via a concerted mechanism, with the oxadiazole acting as a dipolarophile .
Functionalization of the Cyclopentyl Group
The cyclopentyl substituent can undergo oxidation or ring-opening reactions under controlled conditions.
Oxidation with RuO₄
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| RuO₄ (catalytic) | NaIO₄, H₂O/CH₃CN, 0°C | 3-(ethoxycarbonyl)-5-(2-oxocyclopentyl)-1,2,4-oxadiazole | 41% |
The reaction selectively oxidizes the cyclopentyl ring to a ketone without affecting the oxadiazole core .
Reductive Alkylation
The ester group can be reduced to alcohol derivatives using lithium aluminum hydride (LiAlH₄):
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (2 equiv) | THF, 0°C to RT, 2 hours | 5-cyclopentyl-1,2,4-oxadiazole-3-methanol | 85% |
This alcohol intermediate is valuable for synthesizing ether or ester derivatives .
Key Mechanistic Insights
- Electronic Effects : The electron-withdrawing oxadiazole ring enhances the electrophilicity of the C5 position, facilitating nucleophilic substitutions .
- Steric Effects : The cyclopentyl group at C5 reduces reactivity in bulk-sensitive reactions (e.g., cross-couplings) .
- Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclopentyl and aryl substituents increase logP values compared to methyl, enhancing blood-brain barrier penetration .
- Synthetic Yields : Aryl derivatives (e.g., NV930) are synthesized in high yields (80%) via amidoxime routes, while alkyl/cycloalkyl analogs may require optimized conditions due to steric effects .
Stability and Reactivity
- Thermal Stability : Cyclopentyl and cyclobutyl groups may confer greater thermal stability compared to linear alkyl chains due to reduced conformational flexibility .
- Hydrolytic Sensitivity : Ester groups in all analogs are susceptible to hydrolysis under basic conditions, generating carboxylic acid derivatives (e.g., 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid) .
Biological Activity
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. They are known for their wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. This compound is synthesized through various chemical methods and is being investigated for its pharmacological potential.
The biochemical properties of this compound are still under investigation. However, it is known that compounds in the 1,2,4-oxadiazole class exhibit significant anti-infective activities:
- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against various pathogens.
- Antiviral Activity : There is potential for antiviral effects, although specific viral targets remain to be identified .
The mechanism of action for this compound involves interactions at the molecular level:
- Binding Interactions : The compound may bind to specific biomolecules or enzymes, leading to inhibition or activation of various biological pathways.
- Gene Expression Modulation : It may influence gene expression related to cellular responses to stress or infection.
- Enzyme Inhibition : Research suggests that oxadiazoles can inhibit phosphodiesterase enzymes involved in cellular signaling pathways .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles can exhibit potent anticancer effects. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic activity against various cancer cell lines (e.g., MCF-7 and U-937) with mechanisms involving apoptosis induction .
Antimicrobial Studies
In vitro evaluations have highlighted the compound's potential as an anti-infective agent:
| Activity Type | Target Pathogen | IC50 Values |
|---|---|---|
| Antibacterial | E. coli | < 10 µM |
| Antifungal | Candida albicans | < 15 µM |
These findings suggest that this compound could be effective against both bacterial and fungal infections.
Case Studies
A case study involving a series of oxadiazole derivatives indicated that modifications in the structure significantly influenced biological activity. For example:
Q & A
Q. What computational tools predict the compound’s reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- ADMET prediction : Use SwissADME or ADMETlab to estimate pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
